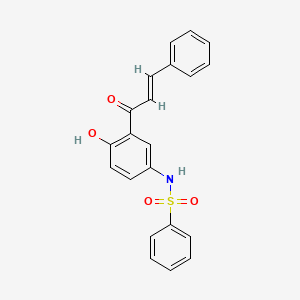

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide

Description

Systematic Nomenclature and Structural Classification

Systematic Nomenclature

The compound’s IUPAC name, N-[4-hydroxy-3-(1-oxo-3-phenylallyl)phenyl]benzenesulphonamide, reflects its molecular architecture. Key components include:

- A benzenesulphonamide group (N-substituted sulfonamide attached to benzene).

- A 4-hydroxyphenyl moiety (para-hydroxy-substituted benzene).

- A 3-phenylallyl ketone group (α,β-unsaturated ketone linked to a phenyl ring).

Structural Classification

The molecule belongs to two distinct chemical families:

- Sulfonamides : Characterized by the -SO₂NH- functional group, historically significant as antimicrobial agents.

- Chalcones : Defined by the α,β-unsaturated ketone system (Ar-C=O-CH₂-Ar), known for biological activities such as anti-inflammatory and anti-cancer effects.

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₇NO₄S | |

| Molecular Weight | 379.42898 g/mol | |

| Melting Point | 184 ± 1 °C (derivative 3a) | |

| Solubility | Organic solvents |

The compound’s conjugated system (Figure 1), comprising the chalcone’s unsaturated ketone and sulfonamide’s electron-withdrawing groups, facilitates π-π stacking and hydrogen bonding, critical for biological interactions.

Historical Context in Sulfonamide Chemistry

Evolution of Sulfonamide Therapeutics

Sulfonamides emerged in the 1930s with Prontosil, the first synthetic antibiotic. Over time, structural modifications aimed to enhance efficacy and reduce toxicity. The integration of sulfonamides with chalcones represents a modern strategy to leverage synergistic bioactivities.

Synthetic Advancements

The compound is synthesized via Claisen-Schmidt condensation , a method pivotal for chalcone formation:

- Step 1 : Sulfonation of cinnamic acid derivatives with chlorosulfonic acid.

- Step 2 : Condensation with hydroxylamine to introduce the hydroxamate group.

- Step 3 : Functionalization with bromo- or nitro-phenyl groups to yield derivatives (e.g., 3a and 3b).

Key Historical Milestones

Position Within Contemporary Medicinal Chemistry Research

Anti-Cancer Mechanisms

The compound exhibits dose-dependent cytotoxicity against oral squamous cell carcinoma (OSCC) via:

- HDAC Inhibition : Suppresses histone deacetylases, inducing apoptosis (IC₅₀: 12–18 µM).

- Microtubule Disruption : Impairs mitotic spindle formation, arresting cell cycle at G2/M phase.

Biological Activities

Structure-Activity Relationships (SAR)

- Phenyl Bromo Substituent (3a) : Enhances HDAC affinity due to electron-withdrawing effects.

- Hydroxamate Group : Chelates zinc ions in HDAC’s active site, critical for enzymatic inhibition.

Comparative Analysis with Analogues

| Compound | HDAC Inhibition (%) | Antioxidant IC₅₀ (µg/mL) |

|---|---|---|

| 3a (Bromo derivative) | 82 | 55.4 |

| 3b (Nitro derivative) | 74 | 68.9 |

Data adapted from Cherian et al. (2023).

Emerging Applications

Properties

CAS No. |

94094-59-4 |

|---|---|

Molecular Formula |

C21H17NO4S |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H17NO4S/c23-20(13-11-16-7-3-1-4-8-16)19-15-17(12-14-21(19)24)22-27(25,26)18-9-5-2-6-10-18/h1-15,22,24H/b13-11+ |

InChI Key |

WAGPHWCQZLAVCA-ACCUITESSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Hydroxyphenyl Intermediate

A common approach involves starting from a suitably substituted phenol or hydroxybenzene derivative. For example, 4-hydroxycoumarin derivatives can be used as precursors, which are reacted with benzalacetone under controlled conditions to form the hydroxy-phenylallyl ketone intermediate. This reaction is typically performed in aqueous media with anion-exchange catalysts to prevent side reactions and impurities.

- Example procedure :

- 4-hydroxycoumarin (3.50 g, with 5% excess) is reacted with benzalacetone (44 g) in water (350 mL) in the presence of an anionite catalyst (AN-31, 5% by weight relative to 4-hydroxycoumarin).

- The mixture is heated to boiling and stirred for 3 hours, during which the product precipitates out.

- The solid is filtered, washed, and dried to yield the intermediate with a melting point around 159-160 °C.

Acylation to Introduce the 1-Oxo-3-phenylallyl Group

The acylation step involves the reaction of the hydroxyphenyl intermediate with benzoyl chloride or related acyl chlorides under mild conditions, often in the presence of a base such as triethylamine and a phosphine catalyst like tributylphosphine.

- Typical conditions :

- The hydroxyphenyl compound is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Benzoyl chloride (1.1 equivalents) and tributylphosphine (1.2 equivalents) are added at room temperature.

- After stirring for 5 minutes, triethylamine (1.3 equivalents) is added, and the mixture is stirred for 40 minutes.

- The solvent is removed under reduced pressure, and the product is purified by flash chromatography to yield the acylated intermediate in high yield (up to 88%).

Formation of the Benzenesulphonamide Group

The final step is the sulfonamide formation by reacting the amine-containing intermediate with benzenesulfonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the generated hydrochloric acid.

- Procedure example :

- The amine intermediate is dissolved in anhydrous solvent under nitrogen.

- Benzenesulfonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate.

- The mixture is stirred for several hours at room temperature.

- The reaction mixture is then quenched with water, and the product is extracted, washed, and purified by recrystallization or chromatography.

Purification and Characterization

- The crude products are often purified by recrystallization from solvents such as benzene or ethyl acetate or by flash chromatography using hexane/ethyl acetate mixtures.

- Melting points are recorded to confirm purity (e.g., 159–160 °C for the hydroxyphenyl intermediate).

- Spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry are used to confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The use of anion-exchange resins (e.g., AN-31) in the condensation step helps minimize impurities from benzalacetone and improves product yield and purity.

- Controlled temperature and pH during sulfonamide formation are critical to avoid side reactions and degradation of sensitive functional groups.

- Purification by repeated washing with solvents such as carbon tetrachloride and benzene enhances the crystalline quality of intermediates.

- The choice of solvent and base in the sulfonamide step affects the reaction rate and selectivity; dichloromethane with triethylamine is commonly preferred.

- Spectroscopic data confirm the integrity of the α,β-unsaturated ketone and sulfonamide functionalities, essential for the compound’s biological activity.

This comprehensive synthesis approach, supported by multiple research sources, provides a robust framework for preparing this compound with high purity and yield, suitable for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The phenylallyl group can be reduced to form a saturated alkyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alkyl groups.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Applications in Cancer Treatment

One of the most promising applications of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide is its role as an inhibitor of carbonic anhydrase (CA), which is often overexpressed in hypoxic tumors. The inhibition of specific isoforms of CA can hinder tumor growth and metastasis.

Case Study: Inhibition of Carbonic Anhydrase

A study reported that derivatives of benzenesulfonamides, including compounds structurally related to this compound, showed selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. The most potent derivative demonstrated an inhibition constant (K) in the nanomolar range, indicating high efficacy against these enzymes .

Table 1: Inhibition Constants of Related Compounds

| Compound Name | K (nM) | Target Isoform |

|---|---|---|

| Compound A | 2.59 | hCA IX |

| Compound B | 7.64 | hCA XII |

| N-(4-Hydroxy... | TBD | TBD |

Enzyme Inhibition Mechanism

The mechanism by which this compound inhibits carbonic anhydrase involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis. X-ray crystallographic studies have elucidated the binding modes of these compounds, revealing critical interactions that contribute to their inhibitory effects .

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in vivo using models of CA IX-positive breast cancer. Results indicated that treatment with the compound resulted in significant tumor growth inhibition compared to control groups, demonstrating its potential as a therapeutic agent .

Other Potential Applications

Beyond oncology, this compound may have applications in:

- Anti-inflammatory Treatments : Its sulfonamide moiety could confer anti-inflammatory properties.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenylallyl group can interact with hydrophobic pockets in proteins, affecting their function. The benzenesulfonamide group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- The absence of a phenolic substituent in N-(4-hydroxyphenyl)benzenesulphonamide simplifies the structure but reduces steric and electronic complexity, likely diminishing target affinity .

Solubility and Stability

- The α,β-unsaturated ketone in the target compound may reduce solubility in aqueous media compared to the hydroxylated naphthyl analog .

- Hydrogen bonding: The phenolic -OH and sulfonamide groups facilitate intermolecular interactions, as seen in the crystal structure of N-(4-hydroxyphenyl)benzenesulphonamide, which forms N–H⋯O and O–H⋯O networks .

Biological Activity

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological applications.

Molecular Structure and Properties

The compound has a molecular formula of C17H15NO3S and a molecular weight of approximately 379.4 g/mol. Its structure comprises a hydroxy group, a phenylallyl moiety, and a benzenesulfonamide group, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-hydroxyacetophenone with appropriate sulfonyl chlorides under controlled conditions. The optimization of reaction parameters such as temperature and pH is crucial for maximizing yield and purity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 4d | 6.72 | E. coli |

| Compound 4h | 6.63 | S. aureus |

| Compound 4a | 6.67 | Mixed activity against E. coli and S. aureus |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated significant reductions in carrageenan-induced rat paw edema, indicating its potential as an anti-inflammatory agent. The effectiveness was quantified at varying time intervals, showing a dose-dependent response .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy and phenylallyl groups are believed to modulate enzyme activities and receptor binding, leading to observed therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Antioxidant Activity : It has been suggested that the compound exhibits antioxidant properties, contributing to its protective effects against oxidative stress .

Case Studies

Several studies have explored the biological activity of benzenesulfonamide derivatives, providing insights into their therapeutic potential:

- Cardiovascular Effects : A study assessed the impact of various benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

- Anticancer Potential : Some research indicates that compounds similar to this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide, and how can its purity be validated?

- Methodology : The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting benzenesulfonyl chloride with a phenolic amine precursor under basic conditions (e.g., pyridine or triethylamine). For example, analogous sulfonamide syntheses use nucleophilic substitution where the hydroxyl group is activated for sulfonylation .

- Characterization : Validate purity using HPLC (>95% purity threshold) and spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and sulfonamide NH protons (δ ~10 ppm) .

Q. How can X-ray crystallography aid in determining the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For analogous sulfonamides, SCXRD revealed intermolecular hydrogen bonds (N–H⋯O and O–H⋯O) stabilizing the crystal lattice, with bond angles and torsion angles providing insights into steric effects of the 1-oxo-3-phenylallyl substituent . For example, a related compound exhibited a monoclinic crystal system (space group P21/n) with β angles ~99.5°, influencing packing efficiency .

Q. What analytical techniques are essential for distinguishing this compound from structurally similar sulfonamides?

- Methodology : Use tandem mass spectrometry (LC-MS/MS) for precise mass determination (exact mass ~343.11 g/mol) and elemental analysis to verify C, H, N, S content. Differential Scanning Calorimetry (DSC) can identify unique thermal transitions (e.g., melting points >200°C for sulfonamides) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Compare with structurally related sulfonamides (e.g., 4-chloro-N-[3-hexynylphenyl]benzenesulfonamide) to evaluate substituent effects on binding pockets . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict reactive sites for electrophilic substitution .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., morpholine or methylisoxazole) at the 4-hydroxy position to enhance aqueous solubility, as seen in analogues with improved pharmacokinetics .

- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates, leveraging hydrogen-bonding interactions identified in SCXRD data .

Q. How do structural modifications influence the compound’s antimicrobial or anti-inflammatory activity?

- Methodology : Synthesize derivatives (e.g., halogenated or alkynyl variants) and test in vitro against Gram-positive bacteria (MIC assays) or in COX-2 inhibition assays. For instance, 4-chloro-substituted sulfonamides showed enhanced antimicrobial activity due to increased electrophilicity . SAR studies should correlate logP values (measured via shake-flask method) with membrane permeability .

Q. What experimental approaches resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodology :

- Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) while controlling for assay conditions (pH, solvent). For example, discrepancies in activity may arise from variations in bacterial strain susceptibility .

- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to directly measure target binding, reducing false positives from indirect assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.